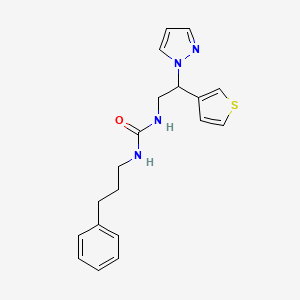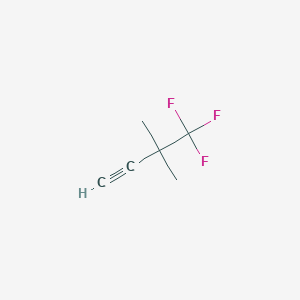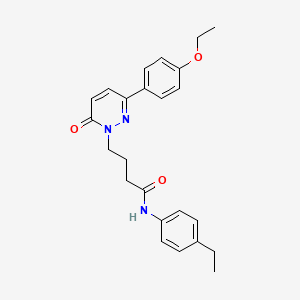
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has garnered significant attention in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
科学的研究の応用
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis, and inflammatory diseases, such as multiple sclerosis.
作用機序
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea blocks BCR signaling and induces apoptosis in B-cells, thereby inhibiting the growth of B-cell malignancies.
Biochemical and Physiological Effects:
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted by Honigberg et al., 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea was found to inhibit the growth of CLL and NHL cells in vitro and in vivo. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea was also found to induce apoptosis in these cells, indicating its potential as a therapeutic agent for B-cell malignancies.
実験室実験の利点と制限
One of the significant advantages of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is its selectivity for BTK, which reduces the risk of off-target effects. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is still in the early stages of development, and its safety and efficacy in humans are yet to be determined. Additionally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea may have limitations in treating certain cancers or diseases that do not rely on BCR signaling.
将来の方向性
There are several future directions for the research and development of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea. One potential direction is to study the efficacy of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to investigate the potential use of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in humans and to identify any potential side effects or limitations of this compound.
Conclusion:
In conclusion, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea selectively inhibits BTK, which plays a crucial role in BCR signaling, and induces apoptosis in B-cells, thereby inhibiting the growth of B-cell malignancies. While 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea has several advantages, such as its selectivity for BTK and promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans and to identify any potential limitations or side effects of this compound.
合成法
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea involves the reaction of 1-(pyrazol-1-yl)ethanone with 2-bromoethyl thiophene, followed by the reaction of the resulting product with 3-(3-phenylpropyl)isocyanate. The compound is then purified through column chromatography to obtain 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in its pure form.
特性
IUPAC Name |
1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-19(20-10-4-8-16-6-2-1-3-7-16)21-14-18(17-9-13-25-15-17)23-12-5-11-22-23/h1-3,5-7,9,11-13,15,18H,4,8,10,14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKMVJDRNFCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2828059.png)
![ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2828060.png)
![3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2828061.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2828075.png)
![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)
![N-(2,4-Dimethoxyphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2828078.png)
![2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2828079.png)
